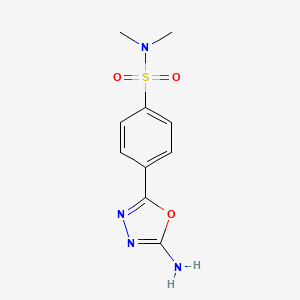

4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide

Vue d'ensemble

Description

The compound “4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide” is a complex organic molecule that contains an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the oxadiazole ring often imparts interesting chemical and biological properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy, as well as single-crystal X-ray diffraction . These techniques can provide detailed information about the compound’s atomic arrangement and chemical bonds .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific functional groups. For example, the amino group (-NH2) is a common site for reactions in organic chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, density, and solubility .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Synthesis and Spectral Analysis

A significant portion of research has focused on synthesizing derivatives of 1,3,4-oxadiazole bearing compounds due to their diverse biological activities. For instance, Khalid et al. (2016) developed a series of 5-substituted 1,3,4-oxadiazole derivatives, highlighting their process involving esters, hydrazides, and thiols. These compounds were examined for butyrylcholinesterase (BChE) enzyme activity and molecular docking studies to explore their binding affinities and orientations within human BChE protein active sites, revealing key amino acid residues involved in ligand stabilization (Khalid et al., 2016).

Antimicrobial and Antitubercular Agents

Another focus area is the antimicrobial and antitubercular potential of 1,3,4-oxadiazole derivatives. Joshi et al. (2008) synthesized a novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole, triazole, and pyrrole ring systems. These compounds demonstrated promising antibacterial and antitubercular activities, suggesting their potential as new drug candidates (Joshi et al., 2008).

Photodynamic Therapy and Cancer Treatment

Photodynamic Therapy (PDT)

Pişkin et al. (2020) developed new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating high singlet oxygen quantum yields. These compounds exhibit excellent photophysical and photochemical properties, suggesting their potential as Type II photosensitizers for cancer treatment via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Research also extends to the synthesis of 1,3,4-oxadiazole derivatives for anticancer applications. Kumar et al. (2014) synthesized a series of 2,5-disubstituted-1,3,4-oxadiazoles containing trifluoromethyl benzenesulfonamide moiety, which showed significant in vitro antiproliferative effects against various human cancer cell lines (Kumar et al., 2014).

Energetic Materials and Chemical Properties

Energetic Materials

The research into 1,3,4-oxadiazole derivatives extends into the field of energetic materials. Cao et al. (2021) synthesized compounds combining 1,2,4-oxadiazole with 1,2,4-triazole to create new energetic backbones. These compounds exhibit promising detonation performance, thermal stabilities, and safety profiles, suggesting their potential in energetic material applications (Cao et al., 2021).

Chemical and Physical Properties

Hamciuc et al. (2005) focused on synthesizing new poly(1,3,4-oxadiazole-imide)s incorporating dimethylsilane groups. These polymers are characterized by their solubility in various organic solvents, thermal stability, and fluorescence properties, indicating potential applications in materials science (Hamciuc et al., 2005).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3S/c1-14(2)18(15,16)8-5-3-7(4-6-8)9-12-13-10(11)17-9/h3-6H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHDQXBODKVNSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide | |

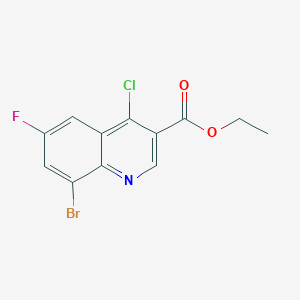

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3s,8Ar)-3-ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1460877.png)

![4-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1460882.png)

![6-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1460883.png)